tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a bromomethyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often involve the use of brominating agents to introduce the bromomethyl group. Common reagents include N-bromosuccinimide (NBS) and bromine.
Industrial Production: Industrial production methods may utilize flow microreactor systems for efficient and sustainable synthesis.
Chemical Reactions Analysis
tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the tert-butyl ester group can influence the compound’s stability and reactivity .
Comparison with Similar Compounds
tert-Butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (2R)-2-(chloromethyl)-4-oxopyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl (2R)-2-(hydroxymethyl)-4-oxopyrrolidine-1-carboxylate: Contains a hydroxymethyl group, leading to different reactivity and applications.
tert-Butyl (2R)-2-(methyl)-4-oxopyrrolidine-1-carboxylate: Lacks the halogen substituent, resulting in different chemical behavior
Properties
IUPAC Name |
tert-butyl (2R)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYPMDMWJBXQBS-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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